Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate (CAS: 73039-91-5) is a spirocyclic compound with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol. Its core structure consists of a 1-oxaspiro[2.5]octane system, featuring a methoxy group at the 5-position and a methyl ester at the 2-position . The spiro architecture introduces unique steric and electronic properties, making it valuable in organic synthesis, medicinal chemistry, and material science.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-12-7-4-3-5-10(6-7)8(14-10)9(11)13-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
OQCWUKFUDOUDPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC2(C1)C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable ester with a methoxy group and a spirocyclic precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous 1-oxaspiro[2.5]octane derivatives, emphasizing substituent effects on reactivity, stability, and biological activity.
Structural and Functional Group Variations
Table 1: Key Structural and Molecular Properties
| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate | C₁₀H₁₆O₃ | -OCH₃ (5), -COOCH₃ (2) | 184.23 | Reference compound; balanced steric/electronic profile |
| Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate | C₁₁H₁₈O₃ | -C₂H₅ (5), -CH₃ (2) | 198.26 | Increased hydrophobicity; potential for enhanced membrane permeability |
| Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate | C₁₀H₁₅ClO₄ | -Cl (2), -OCH₃ (5) | 234.68 | Higher reactivity (Cl substitution); potential antimicrobial activity |
| Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate | C₁₁H₁₈O₃ | -CH₃ (5), -COOC₂H₅ (2) | 198.26 | Ethyl ester improves solubility; reduced steric hindrance |
| Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate | C₁₀H₁₆O₃ | -OCH₃ (4), -COOCH₃ (2) | 184.23 | Methoxy positional isomer; altered electronic effects |
Reactivity and Stability
- Ester Hydrolysis Susceptibility : All 2-carboxylate esters (methyl or ethyl) are prone to hydrolysis under acidic/basic conditions, but chlorinated derivatives (e.g., Methyl 2-chloro-5-methoxy-) exhibit slower hydrolysis due to electron-withdrawing Cl .
- Thermal Stability : Methyl 5-methoxy- and Methyl 4-methoxy- derivatives show comparable stability, but dimethyl-substituted analogs (e.g., Methyl 4,4-dimethyl-) exhibit enhanced thermal resistance due to steric protection .
Data Gaps and Limitations
- Spectral Data : NMR and IR data are unavailable for most analogs, hindering precise structural elucidation .
- Safety Profiles : Hazard information (e.g., toxicity, flammability) is absent, complicating risk assessments for industrial use .
- Thermodynamic Properties : Melting/boiling points and solubility parameters are unreported, limiting formulation studies .
Biological Activity
Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a compound belonging to the oxaspiro family, characterized by its unique spirocyclic structure and diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 198.22 g/mol. The presence of the methoxy group and the spirocyclic structure contribute to its unique reactivity and biological properties.
This compound exhibits several mechanisms of action that underline its biological activity:
- Electrophilic Interactions : The compound acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can influence cellular signaling pathways and enzyme activities, potentially leading to therapeutic effects .
- Modulation of Enzyme Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions and contributing to its pharmacological effects .
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Anticancer Activity
Recent investigations have highlighted the potential of this compound in cancer therapy:
- In vitro Studies : Cell line studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent. For instance, studies reported a significant reduction in cell viability in various cancer cell lines when treated with this compound .
- Mechanistic Insights : The apoptosis-inducing effect is believed to be linked to the compound's ability to modulate signaling pathways associated with cell survival and death, including the activation of caspases and changes in mitochondrial membrane potential .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties:
- Bacterial Inhibition : Studies have indicated that this compound exhibits inhibitory effects against several bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic processes .
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Effects | Induced apoptosis in breast cancer cells with IC50 values indicating potent activity. |
| Study B | Antimicrobial Properties | Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C | Enzyme Modulation | Inhibited enzyme X by 45% at a concentration of 50 µM, suggesting potential for drug development. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
